molecular formula C12H11NO3 B8532012 Methyl-3-methoxyisoquinoline-8-carboxylate

Methyl-3-methoxyisoquinoline-8-carboxylate

Cat. No. B8532012
M. Wt: 217.22 g/mol
InChI Key: CAPBZLUXJGXIDT-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To a solution of methyl-3-methoxyisoquinoline-8-carboxylate (Description 55; 280 mg, 1 mmol) in ethanol (10 ml) was added potassium hydroxide (145 mg, 3 mmol) in water (6 ml). This mixture was heated at reflux for 30 minutes, cooled and the ethanol removed by evaporation. The remaining aqueous mixture was acidified with 1M HCl (3 ml) to pH 5. The solid was collected by filtration and dried in a vacuum oven to give the title compound (235 mg, 90%).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[CH:13]=[N:12][C:11]([O:15][CH3:16])=[CH:10]2)=[O:4].[OH-].[K+]>C(O)C.O>[CH3:16][O:15][C:11]1[N:12]=[CH:13][C:14]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][C:5]=2[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
COC(=O)C=1C=CC=C2C=C(N=CC12)OC
Name
Quantity
145 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the ethanol removed by evaporation
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC2=C(C=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 115.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.